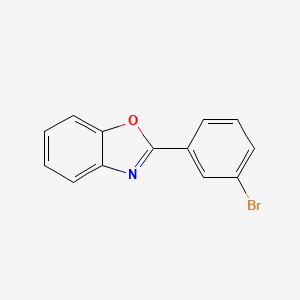

2-(3-溴苯基)-1,3-苯并噁唑

描述

“2-(3-Bromophenyl)-1,3-benzoxazole” is a chemical compound with the molecular formula C9H6BrNO. It is a light yellow solid with a molecular weight of 224.06 . The compound is used in various scientific and industrial applications .

Molecular Structure Analysis

The molecular structure of “2-(3-Bromophenyl)-1,3-benzoxazole” can be represented by the InChI code: 1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H . This indicates that the compound consists of a benzoxazole ring attached to a bromophenyl group. Detailed structural analysis would require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

“2-(3-Bromophenyl)-1,3-benzoxazole” is a light yellow solid . Other physical and chemical properties, such as solubility, melting point, and reactivity, are not provided in the search results.科学研究应用

Organic Synthesis

- Field : Organic Chemistry

- Application : The compound “2-(3-Bromophenyl)imidazo[2,1-b]oxazole” is synthesized through a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .

- Method : The reaction is carried out in the presence of potassium carbonate as a base and dimethylformamide as a solvent . The formation of this compound is explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

- Results : The result of this reaction is the formation of "2-(3-Bromophenyl)imidazo[2,1-b]oxazole" .

Anticancer Activity

- Field : Pharmacology

- Application : The synthesis of ten new “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs, their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction .

- Method : The title compounds were prepared in three steps, starting from substituted anilines in a satisfactory yield, followed by their characterization via spectroscopic techniques .

- Results : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a PGI of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .

Organic Electroluminescent Device Materials

- Field : Material Science

- Application : The imidazo[2,1-b]oxazole framework, which is similar to the benzoxazole structure in “2-(3-Bromophenyl)-1,3-benzoxazole”, is relevant to the preparation of organic electroluminescent device materials .

- Method : The compound “2-(3-Bromophenyl)imidazo[2,1-b]oxazole” is synthesized through a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .

- Results : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

Radiosynthesis for PET Imaging

- Field : Nuclear Medicine

- Application : The synthesis of “2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035]” for use in Positron Emission Tomography (PET) imaging .

- Method : The compound was synthesized by nucleophilic displacement of “4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride” with 18F− .

- Results : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

Heterocyclic Structures in Diversity-Oriented Libraries

- Field : Organic Chemistry

- Application : The imidazo[2,1-b]oxazole framework, which is similar to the benzoxazole structure in “2-(3-Bromophenyl)-1,3-benzoxazole”, is relevant to the preparation of organic electroluminescent device materials . It is also present in a variety of pharmaceutically interesting compounds with activities such as p38 MAP kinase inhibition, RAF kinase inhibition, androstane receptor agonism, inhibition of the RAFs-MEK1/2-ERK1/2 signalling pathway in triple-negative breast cancer cells, MAP kinase inhibition, and TFG-β inhibition .

- Method : The compound “2-(3-Bromophenyl)imidazo[2,1-b]oxazole” is synthesized through a microwave-assisted reaction of 2-nitroimidazole with 3-bromophenacyl bromide .

- Results : The formation of this compound was explained via a domino mechanism comprising an initial N-alkylation reaction of the imidazole substrate, followed by the base-promoted deprotonation of the position adjacent to the carbonyl to give an enolate anion that finally cyclizes via an intramolecular S N Ar reaction, with the loss of the nitro group as potassium nitrite .

Epidermal Growth Factor Receptor (EGFr) Visualization

- Field : Nuclear Medicine

- Application : The synthesis of “2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035]” for use in Positron Emission Tomography (PET) imaging . This compound is used for EGFr visualization, which is often expressed at high levels in human cancers such as breast cancer, lung cancer, glioma, laryngeal cancer, stomach cancer, carcinoma of the head and neck, and prostate cancers .

- Method : The compound was synthesized by nucleophilic displacement of “4-(3-bromoanilino)-6,7-dimethoxyquinazoline-2-trimethylammonium chloride” with 18F− .

- Results : The compound was obtained in 20–30% yields with more than 99% radiochemical purity . Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .

安全和危害

属性

IUPAC Name |

2-(3-bromophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHEXVASQRAJENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401309372 | |

| Record name | 2-(3-Bromophenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)-1,3-benzoxazole | |

CAS RN |

99586-31-9 | |

| Record name | 2-(3-Bromophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99586-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401309372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

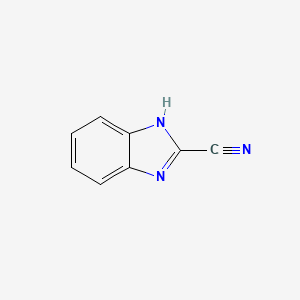

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)

![6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carbaldehyde](/img/structure/B1270543.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)